molecular formula C17H15NO4 B12891731 Ethyl 2-(2-hydroxyanilino)-1-benzofuran-3-carboxylate CAS No. 82131-02-0

Ethyl 2-(2-hydroxyanilino)-1-benzofuran-3-carboxylate

Cat. No.: B12891731
CAS No.: 82131-02-0
M. Wt: 297.30 g/mol
InChI Key: HYPNCOUCYZGSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound is a synthetic benzofuran derivative characterized by a fused benzene-furan core with two functional substituents: a 2-hydroxyanilino group at position 2 and an ethyl carboxylate moiety at position 3. The IUPAC name reflects its structural configuration, with the benzofuran ring serving as the parent hydrocarbon.

Molecular Formula : $$ \text{C}{16}\text{H}{13}\text{NO}_{4} $$
Molecular Weight : 283.28 g/mol (calculated from atomic masses).
Structural Features :

  • Benzofuran core : A bicyclic system comprising a benzene ring fused to a furan heterocycle.
  • 2-Hydroxyanilino substituent : An aromatic amine group (-NH-C$$6$$H$$4$$-OH) introducing hydrogen-bonding capabilities.
  • Ethyl carboxylate : An ester-functionalized side chain (-COOCH$$2$$CH$$3$$) enhancing solubility and reactivity.

The compound’s nomenclature adheres to IUPAC guidelines, prioritizing the benzofuran numbering system (oxygen at position 1) and functional group hierarchy (carboxylate > anilino). Alternative names include ethyl 2-[(2-hydroxyphenyl)amino]-1-benzofuran-3-carboxylate and 3-(ethoxycarbonyl)-1-benzofuran-2-yl-(2-hydroxyphenyl)amine.

Table 1: Key Chemical Identifiers

Property Value
IUPAC Name This compound
Molecular Formula $$ \text{C}{16}\text{H}{13}\text{NO}_{4} $$
Molecular Weight 283.28 g/mol
Core Structure Benzofuran (C$$8$$H$$6$$O)
Substituents 2-Hydroxyanilino, Ethyl Carboxylate

Historical Context in Benzofuran Derivative Research

Benzofuran derivatives have long been investigated for their pharmacological and material science applications. The foundational work on benzofurans dates to the mid-20th century, with early studies focusing on natural isolates like griseofulvin (an antifungal agent) and cantharidin (a vesicant). Synthetic modifications, such as the introduction of electron-withdrawing or donating groups, have expanded their utility in drug discovery.

This compound emerges from efforts to optimize benzofuran scaffolds for targeted bioactivity. For instance:

  • Anticancer Applications : Benzofuran derivatives like methylcantharidimide have entered clinical trials for hepatocellular carcinoma, while others inhibit carbonic anhydrase IX/XII isoforms (e.g., compound 9e, $$ K_I = 0.79 \, \mu \text{M} $$).
  • Cardiovascular Therapeutics : Amiodarone and dronedarone, antiarrhythmic benzofurans, underscore the scaffold’s versatility in modulating ion channels.

The compound’s design integrates structural motifs from these predecessors:

  • Benzofuran Core : Provides planar aromaticity for protein binding.
  • 2-Hydroxyanilino Group : Mimics tyrosine residues, enabling hydrogen bonding with enzymatic targets.
  • Ethyl Carboxylate : Balances lipophilicity and metabolic stability, a strategy validated in uricosuric agents like benzbromarone.

Table 2: Milestones in Benzofuran Derivative Research

Year Development Significance Source
1960s Griseofulvin isolation First benzofuran antifungal agent
1980s Amiodarone clinical use Demonstrated antiarrhythmic potential
2020s Carbonic anhydrase IX inhibitors (e.g., 9e) Highlighted anticancer applications

Synthetic methodologies for analogous compounds involve cyclocondensation, hydrazinolysis, and Curtius rearrangement. For example, ethyl benzofuran-2-carboxylate derivatives are synthesized via o-alkylation of phenolic precursors, a route adaptable to introducing anilino substituents.

Properties

CAS No.

82131-02-0

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

ethyl 2-(2-hydroxyanilino)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H15NO4/c1-2-21-17(20)15-11-7-3-6-10-14(11)22-16(15)18-12-8-4-5-9-13(12)19/h3-10,18-19H,2H2,1H3

InChI Key

HYPNCOUCYZGSRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC=CC=C21)NC3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones using a base such as potassium carbonate in a solvent like dimethylformamide . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the reaction of appropriate starting materials under microwave irradiation, which significantly reduces reaction time and improves product yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-hydroxyanilino)-1-benzofuran-3-carboxylate has shown promise as a lead compound in the development of new pharmaceuticals. Its structural features allow for interactions with biological targets, which can be exploited for therapeutic purposes.

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. For instance, derivatives of benzofuran compounds have been synthesized and evaluated for their ability to inhibit cancer cell growth. A study demonstrated that specific substitutions on the benzofuran moiety significantly influenced the antiproliferative activity, with some derivatives exhibiting GI50 values in the nanomolar range, indicating potent activity against cancer cells .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

CompoundGI50 (nM)Target
Va26EGFR
Vb44BRAF
Vc56Various
Vd66Various
Vi86Various

This table summarizes the GI50 values of selected compounds, showcasing their effectiveness against specific targets.

Inhibition of Kinases

The compound has been shown to inhibit specific kinases involved in cancer progression, such as EGFR and BRAF. Inhibitory assays revealed that certain derivatives have IC50 values comparable to established anticancer drugs, suggesting that they may serve as effective alternatives or adjuncts in cancer therapy .

Other Biological Activities

Beyond anticancer properties, this compound has been investigated for other biological activities:

Antimicrobial Properties

Some studies indicate that benzofuran derivatives exhibit antimicrobial activity against various pathogens. The hydroxyl group in the structure may enhance interaction with microbial targets, leading to increased efficacy .

Anti-inflammatory Effects

Research has also suggested potential anti-inflammatory properties, making this compound relevant for conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes involved in oxidative stress pathways, thereby exerting its anti-oxidative effects. It also interacts with bacterial cell membranes, leading to disruption and antibacterial activity .

Comparison with Similar Compounds

Implications for Research and Development

  • Hydrogen Bonding vs. Steric Effects: The hydroxyanilino group in the target compound could improve crystallinity and binding affinity in biological targets compared to the triazole-methylanilino analog, which relies on weaker interactions .
  • Synthetic Challenges: Protecting the phenolic –OH group during synthesis of the target compound may necessitate orthogonal protecting strategies, unlike the straightforward Zia-Wittig route used for the analog .
  • Computational Modeling : Tools like SHELXL (used for refining the analog’s structure ) and ORTEP-3 (for graphical representation ) are critical for elucidating structural differences.

Biological Activity

Ethyl 2-(2-hydroxyanilino)-1-benzofuran-3-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by a benzofuran core with a carboxylate ester group and a hydroxyaniline substituent, suggests significant potential for various biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅NO₃. The compound's structure allows for interactions with biological systems that may enhance its solubility and bioavailability compared to other derivatives.

Property Value
Molecular FormulaC₁₄H₁₅NO₃
Molecular Weight241.28 g/mol
SolubilitySoluble in organic solvents

1. Anticancer Activity

Research indicates that derivatives of benzofuran exhibit promising anticancer properties. This compound has shown potential for inhibiting specific cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as ERK/MAPK and PI3K/Akt pathways .

Case Study:
A study involving the evaluation of benzofuran derivatives found that certain compounds significantly inhibited the growth of human breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis . this compound was included in these evaluations due to its structural similarities.

2. Antimicrobial Activity

Benzofuran derivatives have also been studied for their antimicrobial properties. This compound may exhibit activity against various pathogens, including bacteria and fungi. The presence of the hydroxyaniline moiety is believed to enhance its interaction with microbial targets.

Research Findings:
In a comparative study of various benzofuran derivatives, it was found that those with hydroxyl substitutions displayed increased activity against Staphylococcus aureus and Escherichia coli . The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been suggested through its ability to inhibit pro-inflammatory cytokine production. Compounds with similar structures have been shown to reduce levels of IL-6 and TNF-alpha in vitro, indicating their potential use in treating inflammatory diseases .

Experimental Evidence:
In vitro assays demonstrated that treatment with benzofuran derivatives led to decreased expression of inflammatory markers in macrophages stimulated with lipopolysaccharide (LPS) . This suggests that this compound could be beneficial in managing conditions like arthritis or other inflammatory disorders.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound Activity Type Mechanism
Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylateAntimicrobialDisruption of cell membrane integrity
Ethyl 6-chloro-5-hydroxy-2-methylbenzofuran-3-carboxylateAnticancerInduction of apoptosis via ERK pathway modulation
Ethyl 2-(furan-2-yl)-5-hydroxybenzofuran-3-carboxylateAnti-inflammatoryInhibition of cytokine production

Q & A

Q. What are the established synthetic routes for Ethyl 2-(2-hydroxyanilino)-1-benzofuran-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with the formation of the benzofuran core via cyclization of precursors such as substituted phenols or catechols. Subsequent steps include sulfonylation (using reagents like naphthalene-2-sulfonyl chloride) and acylation (e.g., 4-nitrobenzoyl chloride) to introduce functional groups. The final esterification step employs ethanol with acid catalysis. Optimization focuses on solvent selection (DMF or THF), temperature control (e.g., 273 K for imidazole-mediated coupling), and purification via column chromatography (ethyl acetate/petroleum ether gradients) .

Q. How is the structural characterization of this compound performed, particularly for verifying substituent positions?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for resolving atomic positions and confirming substituent regiochemistry. For solution-phase analysis, 1H^1H- and 13C^{13}C-NMR are critical, with key signals including the ethyl ester protons (~1.3 ppm for CH3_3, ~4.3 ppm for CH2_2) and aromatic protons in the benzofuran and anilino moieties (6.5–8.5 ppm). IR spectroscopy validates carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (O–H, ~3300 cm1^{-1}) groups .

Q. What spectroscopic techniques are recommended for monitoring reaction intermediates?

Thin-layer chromatography (TLC) with UV visualization is routinely used to track reaction progress. For complex intermediates, LC-MS or HRMS provides molecular weight confirmation. 1H^1H-NMR in deuterated solvents (e.g., CDCl3_3) is essential for verifying intermediate structures, particularly to distinguish between sulfonamide and acylated products .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved, particularly in pharmacological studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor results) often arise from substituent effects or stereochemical variations. Systematic studies should compare analogs with modified substituents (e.g., replacing nitro groups with methoxy or halogens) to isolate structure-activity relationships (SAR). Computational docking (e.g., AutoDock Vina) can predict binding modes to target enzymes like kinases or cytochrome P450 isoforms, while in vitro assays (e.g., IC50_{50} measurements) validate hypotheses .

Q. What strategies are effective in resolving crystallographic ambiguities, such as disordered solvent molecules or twinning?

For disordered solvent, SHELXL’s PART and SUMP instructions can model partial occupancy. Twinned data (e.g., from non-merohedral crystals) require the HKLF 5 format in SHELXL. High-resolution data (<1.0 Å) and iterative refinement with restraints (e.g., DFIX for bond lengths) improve model accuracy. Pairwise refinement against twinning laws (e.g., two-domain inversion) is critical for resolving overlapping reflections .

Q. How can the compound’s reactivity under oxidative or reductive conditions be leveraged for functional group interconversion?

The nitro group can be selectively reduced to an amine using H2_2/Pd-C or Na2 _2S2 _2O4_4, enabling downstream derivatization (e.g., amide coupling). Oxidation of the benzofuran ring with KMnO4_4 under acidic conditions introduces ketone or carboxylate groups, which are useful for conjugation or salt formation. Controlled ozonolysis can cleave the furan ring for fragment-based drug design .

Q. What methodologies are recommended for analyzing stereochemical outcomes in derivatives, such as spirocyclic or dihydrobenzofuran analogs?

Chiral HPLC (e.g., using a Chiralpak IA column) separates enantiomers, while NOESY NMR identifies spatial proximities of substituents. For diastereomers, X-ray crystallography provides unambiguous confirmation. Computational methods (e.g., DFT-based conformational analysis) predict stability hierarchies of stereoisomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.